![molecular formula C11H17N5O5 B14227238 3'-Deoxy-3'-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine CAS No. 519027-16-8](/img/structure/B14227238.png)
3'-Deoxy-3'-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxy-3’-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine is a synthetic nucleoside analog This compound is structurally related to uridine, a naturally occurring nucleoside, but features modifications that confer unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:
Deoxygenation: Removal of the hydroxyl group at the 3’ position of uridine to form 3’-deoxyuridine.
Hydrazinylmethylidene Introduction: Reaction of 3’-deoxyuridine with hydrazine derivatives under controlled conditions to introduce the hydrazinylmethylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Deoxy-3’-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine can undergo various chemical reactions, including:
Oxidation: The hydrazinylmethylidene group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the hydrazinylmethylidene group.
Substitution: The nucleoside can participate in substitution reactions, particularly at the hydrazinylmethylidene group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazone derivatives, while reduction could produce hydrazine derivatives.
Applications De Recherche Scientifique
3’-Deoxy-3’-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Mécanisme D'action
The mechanism of action of 3’-Deoxy-3’-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The hydrazinylmethylidene group may interact with specific molecular targets, such as enzymes involved in nucleic acid metabolism, leading to inhibition of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Deoxyuridine: Lacks the hydrazinylmethylidene group but shares the deoxy modification.
5-Methyluridine: Contains the methyl group but retains the hydroxyl group at the 3’ position.
3’-Amino-3’-deoxyuridine: Features an amino group at the 3’ position instead of the hydrazinylmethylidene group.
Uniqueness
3’-Deoxy-3’-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine is unique due to the combination of the deoxy modification and the hydrazinylmethylidene group. This dual modification imparts distinct chemical reactivity and potential biological activity, setting it apart from other nucleoside analogs.
Propriétés
Numéro CAS |
519027-16-8 |
|---|---|
Formule moléculaire |
C11H17N5O5 |
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
N-amino-N'-[(2S,3S,4R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]methanimidamide |
InChI |
InChI=1S/C11H17N5O5/c1-5-2-16(11(20)15-9(5)19)10-8(18)7(13-4-14-12)6(3-17)21-10/h2,4,6-8,10,17-18H,3,12H2,1H3,(H,13,14)(H,15,19,20)/t6-,7-,8-,10-/m1/s1 |
Clé InChI |
KEBVVBOSINUCSY-FDDDBJFASA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=CNN)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=CNN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



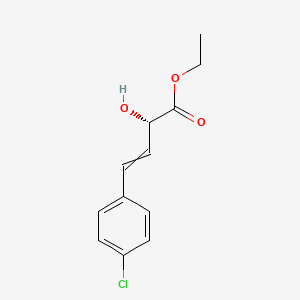
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B14227173.png)
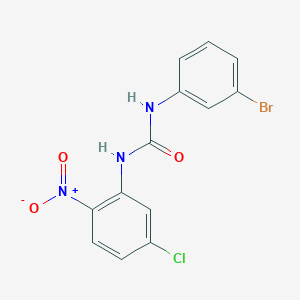
![Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B14227179.png)
methylene]-](/img/structure/B14227194.png)
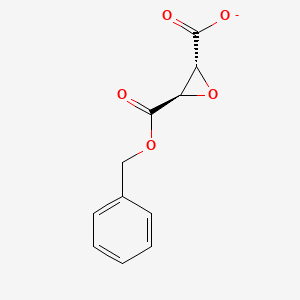
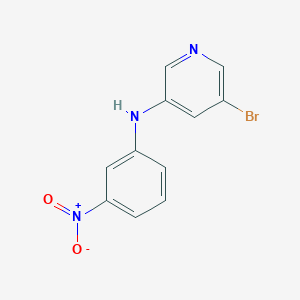

![N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine](/img/structure/B14227219.png)
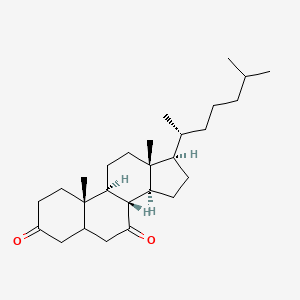


![1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene](/img/structure/B14227235.png)
